

Benchmarking 1-Methylazepan-4-ol Against Other Azepane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *1-Methylazepan-4-ol*

Cat. No.: *B101566*

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For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its seven-membered ring offers a desirable three-dimensional geometry that can be exploited for potent and selective interactions with various biological targets. This guide provides a comparative analysis of key azepane derivatives, benchmarking their performance across different therapeutic areas. While direct comparative experimental data for **1-Methylazepan-4-ol** is limited in publicly available literature, this document serves to benchmark it against other well-characterized azepane derivatives by highlighting their performance metrics and the experimental contexts in which they were assessed.

Comparative Analysis of Azepane Derivatives

The following tables summarize quantitative data for various azepane derivatives, categorized by their primary biological activity. This allows for a cross-therapeutic comparison of potencies and pharmacokinetic profiles.

Table 1: In Vitro Potency of Azepane Derivatives as Kinase and Phosphatase Inhibitors

Compound Class	Specific Derivative	Target	IC50 (nM)	Reference
PKB/Akt Inhibitors	(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester	PKB α	5	[1][2]
	N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide	PKB α	4	[1][2]
PTPN2/PTPN1 Inhibitors	ABBV-CLS-484	PTPN2	2.5	[3]
Exemplified Compound (WO 2024141015)	PTPN2	0-20	[4]	

No publicly available data for **1-Methylazepan-4-ol** in these assays was identified.

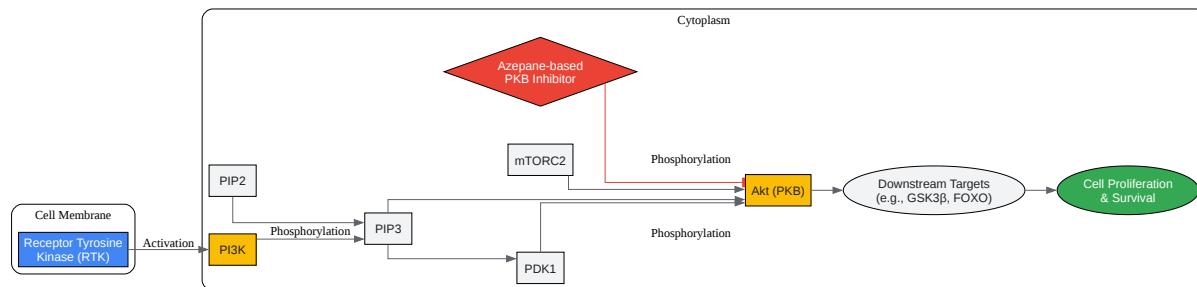
Table 2: Pharmacokinetic Profiles of Approved Azepane-Containing Drugs

Drug Name	Therapeutic Class	Systemic Bioavailability	Elimination Half-life (hours)	Metabolism
Azelastine	Antihistamine (H1 receptor antagonist)	~40% (intranasal)	~22	Oxidative (Cytochrome P450)
Tolazamide	Antidiabetic (Sulfonylurea)	Well absorbed	~7	Hepatic

No publicly available pharmacokinetic data for **1-Methylazepan-4-ol** was identified.

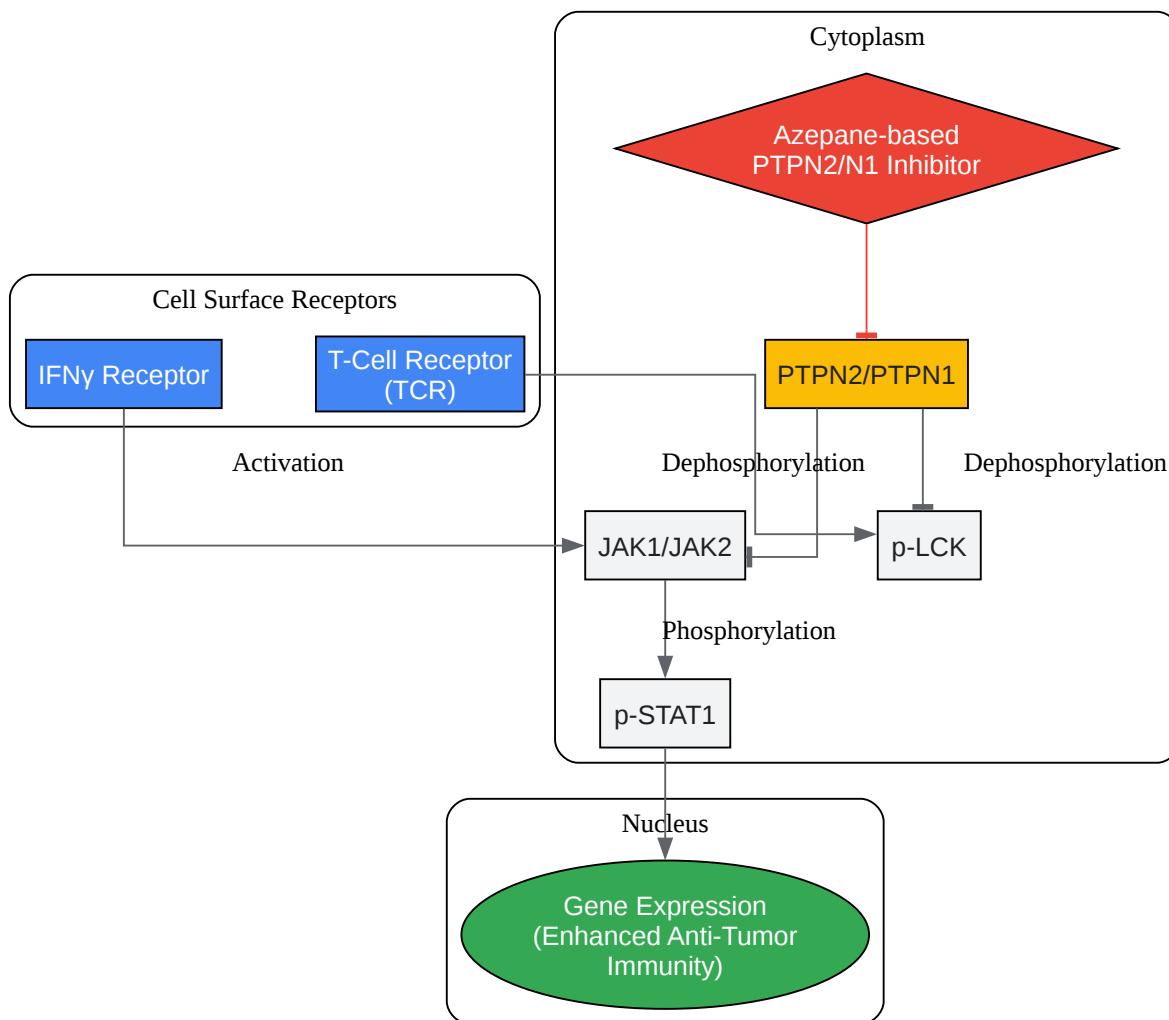
Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular pathways targeted by azepane derivatives is crucial for rational drug design. The following diagrams illustrate two key signaling pathways where these compounds have shown significant activity.



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Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of azepane derivatives on Akt (PKB).

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Caption: Inhibition of PTPN2/PTPN1 by azepane compounds enhances anti-tumor immunity signaling.[5]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to robust scientific comparison. The following are representative protocols for the key experiments cited in the evaluation of azepane derivatives.

Protein Kinase B (PKB/Akt) Inhibition Assay

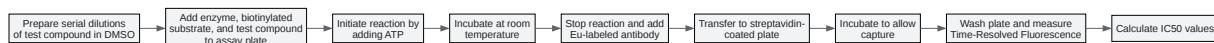
This protocol is adapted from methodologies used to evaluate novel azepane derivatives as PKB inhibitors.[\[1\]](#)[\[2\]](#)

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against PKB α kinase.

Materials:

- Recombinant human PKB α enzyme
- Biotinylated peptide substrate (e.g., Crosstide)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 25 mM MOPS, 12.5 mM β -glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, pH 7.2)
- Test compound (**1-Methylazepan-4-ol** or other azepane derivatives) dissolved in DMSO
- Streptavidin-coated microplates
- Europium-labeled anti-phosphoserine/threonine antibody
- Time-Resolved Fluorescence (TRF) reader

Workflow:



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Caption: General workflow for a TR-FRET based kinase inhibition assay.

Procedure:

- Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO.
- Reaction Mixture: In the wells of a microplate, add the assay buffer, PKB α enzyme, and the biotinylated peptide substrate. Then, add the diluted test compound (the final DMSO concentration should be $\leq 1\%$).
- Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Include wells with no enzyme (background) and wells with DMSO only (positive control).
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction by adding an EDTA solution. Add the Europium-labeled anti-phospho-substrate antibody and incubate to allow for binding to the phosphorylated substrate.
- Signal Reading: Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind. After washing away unbound reagents, read the plate on a TRF reader.
- Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Rodents

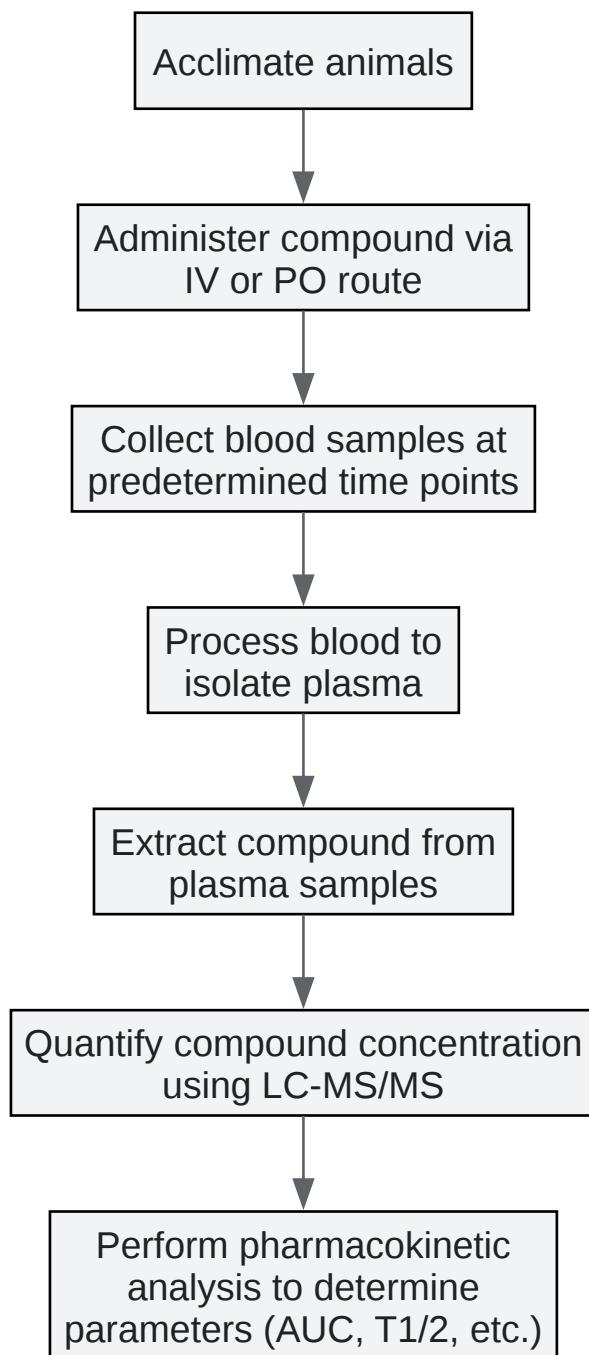
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a test compound.[\[6\]](#)

Objective: To determine key pharmacokinetic parameters (e.g., bioavailability, half-life, clearance) of an azepane derivative in a rodent model.

Materials:

- Test compound (e.g., Azelastine, Tolazamide, or other derivatives)
- Dosing vehicles for intravenous (IV) and oral (PO) administration
- Male Sprague-Dawley rats or C57BL/6 mice
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- LC-MS/MS system for bioanalysis

Workflow:



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Caption: Workflow for a typical rodent pharmacokinetic study.

Procedure:

- Dosing: Administer the test compound to two groups of animals. One group receives the compound via intravenous injection (bolus or infusion), and the other receives it via oral

gavage.

- Blood Sampling: Collect blood samples from each animal at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
- Plasma Preparation: Process the collected blood by centrifugation to separate the plasma.
- Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO routes. Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), elimination half-life (T_{1/2}), and oral bioavailability (F%).

Conclusion

The azepane ring system remains a highly valuable scaffold in modern drug discovery, with derivatives demonstrating potent activity against a range of important biological targets. While specific benchmarking data for **1-Methylazepan-4-ol** is not readily available, the information presented on other azepane derivatives, such as potent PKB and PTPN2/N1 inhibitors and the approved drugs Azelastine and Tolazamide, provides a strong foundation for comparison. The diverse pharmacological profiles highlighted in this guide underscore the versatility of the azepane core and provide a valuable reference for researchers and scientists working on the development of novel therapeutics based on this privileged structure. Further experimental evaluation of **1-Methylazepan-4-ol** using the standardized protocols outlined herein is necessary to definitively position its performance relative to these and other azepane derivatives.

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